molecular formula C9H11BrO B1376526 1-Bromo-3-(1-methoxyethyl)benzene CAS No. 120702-27-4

1-Bromo-3-(1-methoxyethyl)benzene

Cat. No.: B1376526
CAS No.: 120702-27-4
M. Wt: 215.09 g/mol
InChI Key: ZKSUFDOUHNDHQO-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxyethyl)benzene is a brominated aromatic compound featuring a methoxyethyl (-CH(CH3)OCH3) substituent at the meta position relative to the bromine atom. This structure combines the electron-withdrawing bromine atom with the electron-donating methoxyethyl group, creating unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical research .

Properties

IUPAC Name

1-bromo-3-(1-methoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSUFDOUHNDHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1-methoxyethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-(1-methoxyethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 3-(1-methoxyethyl)aniline, 3-(1-methoxyethyl)phenol, etc.

    Oxidation Products: Products can include 3-(1-methoxyethyl)benzaldehyde or 3-(1-methoxyethyl)benzoic acid.

    Reduction Products: The major product is 3-(1-methoxyethyl)benzene.

Scientific Research Applications

1-Bromo-3-(1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a positively charged intermediate (benzenonium ion) which then undergoes further reactions. The methoxyethyl group can influence the reactivity and orientation of the substitution due to its electron-donating properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The methoxyethyl group in 1-bromo-3-(1-methoxyethyl)benzene introduces moderate steric hindrance and electron-donating effects. Comparisons with structurally related compounds reveal distinct trends:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
This compound -Br, -CH(CH3)OCH3 (meta) C9H11BrO2 Intermediate for pharmaceuticals; moderate lipophilicity
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene -Br, -CH(CH3)OCH2CH2CH2CH2CH2CH3 C15H23BrO2 Higher lipophilicity; used in drug discovery
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) -Br, -OCH2C6H4Br (meta) C13H9Br2O Dual bromine sites; enhanced reactivity in nucleophilic substitutions
1-Bromo-3-(2,2-dibromovinyl)benzene -Br, -CBr2=CH2 (meta) C8H5Br3 High reactivity due to dibromovinyl group; used in cycloadditions
1-Bromo-3-(methoxymethyl)benzene -Br, -CH2OCH3 (meta) C8H9BrO Reduced steric hindrance; faster reaction kinetics
Key Observations:
  • Steric Effects : The hexyloxyethyl derivative (C15H23BrO2) exhibits significantly higher lipophilicity compared to the methoxyethyl analog, making it more suitable for lipid-soluble drug formulations .
  • Electronic Effects : Compounds with electron-withdrawing groups (e.g., -CBr2=CH2 in ) deactivate the benzene ring toward electrophilic substitution, whereas the methoxyethyl group enhances electron density at the ortho/para positions .
  • Reactivity: The dual bromine in 9d () facilitates sequential cross-coupling reactions, a feature absent in the mono-brominated target compound .

Spectroscopic and Analytical Data

Table 2: NMR Spectral Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
This compound 1.45 (d, 3H), 3.35 (s, 3H), 4.15 (m, 1H) 70.1 (CH(CH3)), 56.8 (OCH3)
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) 7.58 (s, 1H), 7.47 (d, J = 7.9 Hz, 1H) 159.22 (C-O), 138.73 (C-Br)
1-Bromo-3-(2-fluoropropyl)benzene (F6) 4.50 (m, 1H, -CH2F) 90.1 (d, J = 170 Hz, CF)
  • The methoxyethyl group’s protons resonate as a doublet (δ 1.45) and multiplet (δ 4.15), distinct from the aromatic singlet in 9d (δ 7.58) .
  • Fluorine-containing analogs (e.g., F6) show characteristic 19F NMR shifts, absent in non-fluorinated compounds .

Biological Activity

1-Bromo-3-(1-methoxyethyl)benzene, also known as 1-bromo-3-(methoxyethyl)benzene, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C9H11BrO
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 1515-89-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. This compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The compound can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various bacteria and fungi. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
The compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
In vitro studies indicated that it can induce apoptosis in breast cancer cells, suggesting potential as an anticancer agent.
Tested against various fungi, it exhibited notable antifungal activity, particularly against Candida species.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various brominated compounds, this compound was found to inhibit the growth of several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for different bacterial strains, revealing effective concentrations that could be used in therapeutic applications.

Case Study 2: Anticancer Effects

A laboratory investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptotic cells when treated with the compound, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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